2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6S)-
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Overview
Description
2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6S)- is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.196. This compound is known for its unique structure, which includes a morpholinedione ring substituted with a methyl group and an isopropyl group. It is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6S)- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the morpholinedione ring. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6S)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3R,6R)-
- 2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3S,6R)-
- 2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)-, (3R,6S)-
Uniqueness
The (3S,6S)- stereoisomer of 2,5-Morpholinedione, 6-methyl-3-(1-methylethyl)- is unique due to its specific spatial arrangement of atoms, which can result in different chemical and biological properties compared to its stereoisomers. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
33427-10-0 |
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Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(3S,6S)-6-methyl-3-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C8H13NO3/c1-4(2)6-8(11)12-5(3)7(10)9-6/h4-6H,1-3H3,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
CACOEUFPTVKTDQ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)O1)C(C)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)O1)C(C)C |
Origin of Product |
United States |
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